2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4.2ClH/c1-12-9-15(18-24-12)17-16(22)11-20-6-4-19(5-7-20)10-13(21)14-3-2-8-23-14;;/h2-3,8-9,13,21H,4-7,10-11H2,1H3,(H,17,18,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQVQZUJPJAXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride typically involves multiple steps:
Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Introduction of the furan ring: The furan ring is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
Formation of the isoxazole ring: This step involves the cyclization of a suitable precursor to form the isoxazole ring.
Acylation: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The furan and isoxazole rings can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Indoleamine 2,3-Dioxygenase Inhibition
One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. IDO plays a significant role in immune regulation and tumor immune evasion. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies.
- Mechanism : The compound modulates IDO activity by binding to the enzyme, thus preventing it from catalyzing the conversion of tryptophan to kynurenine. This inhibition can lead to increased levels of tryptophan and downstream metabolites that promote T-cell activation and proliferation.
Anti-Cancer Activity
Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. The inhibition of IDO can synergize with various chemotherapeutic agents, enhancing their effectiveness against tumors.
- Case Studies :
- A study demonstrated that combining IDO inhibitors with immune checkpoint inhibitors led to improved survival rates in preclinical models of melanoma and other cancers.
- Clinical trials are ongoing to assess the safety and efficacy of IDO inhibitors in combination with standard cancer treatments.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties. The modulation of tryptophan metabolism impacts serotonin levels, which are crucial for mood regulation and cognitive function.
- Research Findings :
- Animal models have shown that IDO inhibition can reduce neuroinflammation and improve outcomes in models of neurodegenerative diseases such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine or isoxazole moieties can significantly affect the potency and selectivity of the compound as an IDO inhibitor.
| Modification | Effect on Activity |
|---|---|
| Altering the furan substituent | Changes binding affinity |
| Modifying the piperazine ring | Affects solubility and bioavailability |
| Substituting on the isoxazole | Influences selectivity for IDO over other enzymes |
Mechanism of Action
The mechanism of action of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of pharmacological effects. The furan and isoxazole rings may also contribute to the compound’s activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
Solubility and Stability
The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-ionic analogues (e.g., neutral piperazine derivatives) . The hydroxyethyl group may further enhance solubility through hydrogen bonding, contrasting with bulkier substituents like the fluorenylmethoxycarbonyl group in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid, which introduces steric hindrance .
Bioactivity Insights
- Anti-Exudative Activity : Acetamides with triazole-sulfanyl motifs (e.g., derivatives in ) show efficacy comparable to diclofenac sodium, suggesting the target compound’s furan and hydroxyethyl groups could similarly modulate inflammatory pathways .
- Antimicrobial Potential: Nitrofuran-containing analogues () highlight the role of electron-withdrawing groups (e.g., nitro) in antimicrobial activity, absent in the target compound .
- Structural Flexibility : NMR studies () indicate that substituents in regions A and B (e.g., positions 29–36 and 39–44) significantly alter chemical environments, which may influence binding affinity in the target compound .
Research Findings and Implications
Key Research Observations
Anti-Inflammatory Potential: Structural parallels to triazole-sulfanyl acetamides () suggest the target compound may inhibit cyclooxygenase (COX) or leukotriene pathways, though empirical validation is needed .
Microenvironment Interactions : The hydroxyethyl group’s polarity could enhance tissue penetration, contrasting with hydrophobic agrochemical analogues like ofurace .
Lumping Strategy Relevance : The compound’s unique furan-isoxazole-piperazine architecture may exclude it from lumped categories (), necessitating individualized pharmacokinetic studies .
Limitations and Contradictions
- Application Ambiguity : While pesticides () and antimicrobials () use similar acetamide scaffolds, the target compound’s pharmacological niche remains unconfirmed .
- Bioactivity Data Gaps: No direct efficacy or toxicity data are provided for the target compound, requiring comparative extrapolation from structural analogues.
Biological Activity
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride is a novel synthetic molecule with potential therapeutic applications. Its unique structural components, including furan and isoxazole moieties, suggest a range of biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
- IUPAC Name : 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(5-methylisoxazol-3-yl)acetamide; dihydrochloride
- Molecular Formula : C15H23Cl2N5O3S
- Molecular Weight : 424.34 g/mol
Antimicrobial Activity
Research indicates that compounds containing furan derivatives exhibit significant antibacterial properties. For instance:
- Furan Derivatives : A study highlighted that furan-based compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for some derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 32 |
The presence of the piperazine ring in the compound may enhance its interaction with bacterial cell membranes, increasing its efficacy as an antimicrobial agent.
Anticancer Activity
Furan derivatives have also shown promise in cancer research:
- Cytotoxicity Studies : A compound structurally related to the target showed low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells, indicating a favorable safety profile for further development .
- Mechanism of Action : Some studies suggest that furan-containing compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
Case Studies and Research Findings
- Antibacterial Efficacy : A recent study synthesized a series of furan derivatives, including the target compound, which were evaluated for their antibacterial activity. The results indicated that modifications to the furan structure could significantly enhance antibacterial potency against multiple strains .
- Anticancer Potential : In vitro studies on HeLa cells demonstrated that certain furan derivatives exhibited IC50 values as low as 0.15 µg/mL, showcasing their potential as anticancer agents. The proposed mechanism involved mitochondrial disruption leading to increased reactive oxygen species (ROS) levels .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes associated with type 2 diabetes and Alzheimer's disease. Preliminary findings suggest significant inhibitory potential, indicating versatility in therapeutic applications beyond antimicrobial and anticancer activities .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer: The synthesis involves multi-step reactions, including coupling of the piperazine and furan moieties, followed by amide bond formation. Key steps include protecting the hydroxyl group during furan-2-yl-ethanol derivatization and using coupling agents like EDCI/HOBt for amidation. Reaction optimization requires inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) to prevent oxidation or hydrolysis . Statistical methods like Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the piperazine ring substitution pattern and amide linkage. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis detection quantifies purity (>95% threshold). For dihydrochloride salt confirmation, elemental analysis (C, H, N, Cl) and X-ray crystallography are recommended .
Q. How can researchers assess the compound’s initial biological activity in vitro?
- Methodological Answer: Begin with target-specific assays (e.g., enzyme inhibition for kinase or GPCR targets) at concentrations ranging from 1 nM to 10 µM. Use cell viability assays (MTT or resazurin) in relevant cell lines to evaluate cytotoxicity. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are critical to prioritize lead optimization .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity to biological targets?
- Methodological Answer: Quantum mechanical calculations (DFT) model electronic properties of the furan and isoxazole rings, while molecular docking (AutoDock Vina, Schrödinger) simulates interactions with target proteins. Machine learning platforms (e.g., AlphaFold) predict binding poses, and Molecular Dynamics (MD) simulations assess stability in physiological conditions. Validate predictions with experimental SAR studies .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer: Re-examine force field parameters in MD simulations or solvent models in DFT. Experimentally, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or Surface Plasmon Resonance (SPR) for kinetics. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay artifacts .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer: Salt screening (e.g., hydrochloride, mesylate) improves aqueous solubility. For stability, conduct forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions. Lyophilization or formulation with cyclodextrins enhances shelf-life. Monitor degradation products via LC-MS and adjust storage conditions (e.g., desiccated, −20°C) .
Q. How can researchers resolve spectral data discrepancies (e.g., unexpected NMR splitting patterns)?
- Methodological Answer: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For diastereotopic protons in the piperazine ring, variable-temperature NMR or chiral derivatization may clarify splitting. Compare experimental data with computed chemical shifts (e.g., ACD/Labs NMR predictor) .
Q. What synthetic routes enable scalable production while maintaining stereochemical purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
